REACTION_CXSMILES
|
NC1C2C(=NC=C(Cl)C=2N2CCC[C@@H:13]([N:17](C)[C:18](=O)[O:19]C(C)(C)C)C2)NC=1.C(Cl)(=O)CC.[Li+].[OH-].O.[CH3:35][N:36]1[C:40](=[O:41])[CH2:39][CH2:38][CH2:37]1>N1C=CC=CC=1.CC#N.O.C(Cl)Cl>[NH:36]1[CH2:37][CH2:38][CH2:39][CH:40]([O:41][C:18](=[O:19])[NH:17][CH3:13])[CH2:35]1 |f:2.3,7.8|
|
Name
|
(R)-tert-Butyl 1-(3-amino-5-chloro-1H-pyrrolo[2,3-b]pyridin-4-yl)piperidin-3-yl(methyl)carbamate
|
Quantity
|
0.3 g
|
Type
|
reactant
|
Smiles
|
NC1=CNC2=NC=C(C(=C21)N2C[C@@H](CCC2)N(C(OC(C)(C)C)=O)C)Cl
|
Name
|
|
Quantity
|
0.365 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)Cl
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
CN1CCCC1=O
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the organic fraction was separated
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by reverse phase chromatography (Biotage SP4
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CCC1)OC(NC)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.16 g | |
YIELD: PERCENTYIELD | 46% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |